![molecular formula C21H21FN2O4 B2569149 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide CAS No. 898431-46-4](/img/structure/B2569149.png)
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide
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Description
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide, also known as EIPA, is a chemical compound that has been widely studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which is a membrane protein that plays a critical role in regulating intracellular pH and cell volume.
Scientific Research Applications
Structural Aspects and Properties
Research on related isoquinoline derivatives has highlighted their ability to form gels and crystalline solids depending on the treatment with different mineral acids. Specifically, studies on compounds structurally similar to 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide have shown potential for creating host–guest complexes with enhanced fluorescence emission, suggesting applications in materials science and sensor development (Karmakar, Sarma, & Baruah, 2007).
Synthesis and Fluorophore Application
A novel oxoxanthenoisoquinoline was synthesized via a palladium-catalyzed cross-coupling reaction, demonstrating the compound's role as a potent fluorophore. This highlights the chemical's utility in creating fluorescent markers or probes for biological and chemical studies, underscoring the importance of synthetic strategies in enhancing the applications of isoquinoline derivatives (Prickett, Singh, & Vankayalapati, 2000).
Biological Activities and Molecular Interactions
The compound's analogs have been explored for their biological activities, including their potential as analgesic and anti-inflammatory agents, indicating a broad spectrum of pharmacological applications. Research has delved into the synthesis of novel quinazolinyl acetamides, demonstrating significant analgesic and anti-inflammatory activities, suggesting the chemical's relevance in medicinal chemistry and drug development (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).
properties
IUPAC Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4/c1-2-27-13-12-24-11-10-17-18(21(24)26)4-3-5-19(17)28-14-20(25)23-16-8-6-15(22)7-9-16/h3-11H,2,12-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBBDWWGFFVYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(4-fluorophenyl)acetamide |
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